molecular formula C15H31N5O7 B12770752 L-Arginine pantothenate CAS No. 23541-09-5

L-Arginine pantothenate

Cat. No.: B12770752
CAS No.: 23541-09-5
M. Wt: 393.44 g/mol
InChI Key: GRDKQKZEPLXLTJ-JXJGXUGVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arginine pantothenate is a compound formed by the combination of L-Arginine and pantothenic acid (vitamin B5) L-Arginine is an amino acid that plays a crucial role in protein synthesis and various metabolic processes, while pantothenic acid is essential for the synthesis of coenzyme A, which is vital for fatty acid metabolism and energy production

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine pantothenate typically involves the reaction of L-Arginine with pantothenic acid under controlled conditions. One common method is to dissolve L-Arginine in water and then add pantothenic acid to the solution. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is then purified using techniques such as crystallization or chromatography.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. For example, the production of pantothenic acid can be enhanced by using genetically modified microorganisms such as Bacillus megaterium, which express high levels of pantoate-β-alanine ligase, an enzyme crucial for the biosynthesis of pantothenic acid . The L-Arginine can be produced through microbial fermentation using strains of Escherichia coli that have been genetically engineered to overproduce this amino acid .

Chemical Reactions Analysis

Types of Reactions

L-Arginine pantothenate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, depending on the specific functional groups present in the molecule.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of corresponding oxo derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

L-Arginine pantothenate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of L-Arginine pantothenate involves its role in various biochemical pathways. L-Arginine is a precursor for the synthesis of nitric oxide, a molecule that plays a crucial role in vasodilation and blood flow regulation. Pantothenic acid is a precursor for coenzyme A, which is essential for the metabolism of fatty acids and the production of energy . The combination of these two compounds enhances their individual effects, leading to improved metabolic function and overall health.

Comparison with Similar Compounds

L-Arginine pantothenate can be compared with other similar compounds such as:

This compound is unique in that it combines the benefits of both L-Arginine and pantothenic acid, making it a versatile compound with a wide range of applications.

Properties

CAS No.

23541-09-5

Molecular Formula

C15H31N5O7

Molecular Weight

393.44 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO5.C6H14N4O2/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;7-4(5(11)12)2-1-3-10-6(8)9/h7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t7-;4-/m00/s1

InChI Key

GRDKQKZEPLXLTJ-JXJGXUGVSA-N

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.